molecular formula C17H14N2O2 B11367984 N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide

N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide

Cat. No.: B11367984
M. Wt: 278.30 g/mol
InChI Key: KXRMVIQGSIJOQH-UHFFFAOYSA-N
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Description

N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of hydroximinoyl chlorides with terminal alkynes in the presence of a base, leading to the formation of isoxazole rings . Another approach involves the use of metal-free catalysts to promote the cycloaddition of nitrile oxides with alkynes .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that minimize the use of toxic reagents and maximize yield. Metal-free synthetic routes are particularly attractive for industrial applications due to their eco-friendliness and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, some isoxazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation and pain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H14N2O2

Molecular Weight

278.30 g/mol

IUPAC Name

N-methyl-N,5-diphenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C17H14N2O2/c1-19(14-10-6-3-7-11-14)17(20)15-12-16(21-18-15)13-8-4-2-5-9-13/h2-12H,1H3

InChI Key

KXRMVIQGSIJOQH-UHFFFAOYSA-N

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=NOC(=C2)C3=CC=CC=C3

Origin of Product

United States

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